2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Chiral Building Blocks Asymmetric Synthesis Piperidine Derivatives

Procure the enantiopure (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid to secure a rigid trans-configured piperidine scaffold. The Boc-protected nitrogen and free carboxylic acid enable orthogonal, stepwise elaboration without disturbing the C2 stereocenter; the 2-methyl group locks a distinct 3D conformation that generic achiral or misconfigured analogs cannot replicate. This specificity eliminates additional chiral resolution steps, safeguards diastereomeric ratios, and directly supports fragment-based lead discovery and the synthesis of peptidomimetics.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 828300-51-2
Cat. No. B3286526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid
CAS828300-51-2
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
InChIKeyTZNCDXAIDIETKV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid (CAS 828300-51-2) – Trans‑configured chiral piperidine intermediate for asymmetric synthesis and fragment‑based drug discovery


2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid (CAS 828300-51-2) is a protected, chiral piperidine derivative bearing a tert‑butoxycarbonyl (Boc) group on the nitrogen and a carboxylic acid at the 3‑position [1]. Its rigid trans‑configuration and defined (2S,3R) stereochemistry provide a well‑characterized scaffold for the construction of enantiomerically pure, disubstituted piperidines . The compound is employed as a versatile intermediate in asymmetric synthesis and as a 3D fragment in fragment‑based lead discovery programs .

Why 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid Cannot Be Replaced by a Generic Analog


Simple piperidine‑3‑carboxylic acids or N‑Boc‑piperidine‑3‑carboxylic acids lack the 2‑methyl substituent and the defined trans‑stereochemistry of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid . The presence of the 2‑methyl group and the trans configuration locks the piperidine ring into a distinct 3D conformation, which is critical for achieving stereochemical fidelity in downstream chiral products [1]. The (2S,3R) absolute stereochemistry is particularly valuable because it complements the (2S,3S) and (2R,3R) diastereomers and the racemic mixture, enabling access to different regions of conformational space . Generic substitution with an achiral or incorrectly configured analog would yield different diastereomeric ratios, altered biological activity, or require additional chiral resolution steps, thereby undermining the efficiency and reproducibility of the synthetic route [2].

Quantitative Differentiation of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid from Closest Analogs


Stereochemical Identity vs. Diastereomers and Racemate

The compound is defined by its (2S,3R) absolute configuration. The closest commercially available analogs are the (2S,3S)-diastereomer (CAS 828300-45-4), the (2R,3R)-diastereomer (CAS 1808650-03-4), the (2R,3S)-diastereomer (CAS 1932193-81-1), and the racemic mixture (rel‑trans) . The (2S,3R) isomer provides a unique spatial arrangement of the methyl and carboxylic acid groups relative to the piperidine ring, which is essential for applications requiring a specific 3D pharmacophore orientation .

Chiral Building Blocks Asymmetric Synthesis Piperidine Derivatives

Commercial Purity Specification: ≥98%

Reputable vendors specify a minimum purity of 98% for (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid, as determined by HPLC or NMR . In contrast, the (2S,3S) diastereomer is often offered at 95% purity , while other analogs may be available only at 97% or lack detailed purity specifications . The higher guaranteed purity reduces the risk of impurities interfering with sensitive downstream reactions such as peptide coupling or metal‑catalyzed cross‑couplings.

Chemical Purity Quality Control Intermediate

3D Fragment Diversity vs. Commercial Fragment Libraries

In a published study describing 56 shape‑diverse 3D fragments, the disubstituted piperidine core represented by (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid was designed to occupy under‑represented regions of fragment space . Principal Moments of Inertia (PMI) analysis of this collection showed significantly higher three‑dimensionality compared to six commercial fragment libraries, which are dominated by flat, 2D aromatic compounds . The specific (2S,3R) stereochemistry contributes to the conformational diversity of the fragment set, enabling exploration of chiral binding pockets that are inaccessible to achiral or 2D fragments [1].

Fragment-Based Drug Discovery 3D Fragments Shape Diversity

Validated Application Scenarios for 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid


Asymmetric Synthesis of Chiral Piperidine-Containing Drug Candidates

The defined (2S,3R) stereochemistry of this compound makes it a preferred starting material for the enantioselective construction of piperidine‑based pharmaceuticals. The trans configuration and Boc protection allow for selective functionalization at the carboxylic acid moiety without disturbing the stereocenter at C2, enabling the synthesis of diastereomerically pure advanced intermediates [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

As a member of a shape‑diverse 3D fragment collection, this compound is suitable for inclusion in fragment screening libraries. Its three‑dimensional character and defined stereochemistry provide a distinct advantage over planar, achiral fragments, increasing the probability of identifying novel, patentable hits against challenging protein targets .

Peptidomimetic Scaffold Construction

The carboxylic acid group serves as a convenient handle for amide bond formation, while the Boc‑protected nitrogen can be unmasked under mild acidic conditions to reveal a secondary amine for further elaboration. This orthogonal protection strategy is ideal for the stepwise assembly of peptidomimetics and β‑turn mimics where precise stereochemical control is paramount [1].

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